Cas no 23363-64-6 (2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one)

23363-64-6 structure
Produktname:2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1-Benzopyran-4-one,2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-
- 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one
- 2-(3-Chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one
- 3'-Chloro-2',5-dihydroxy-3,7,8-trimethoxyflavone
- Flavone, 3'-chloro-2',5-dihydroxy-3,7,8-trimethoxy-
- JLSQXYITDXJTKL-UHFFFAOYSA-N
- Chlorflavonin
- 4H-1-Benzopyran-4-one, 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-
- AKOS017096639
- EN300-24196048
- 2-(3-Chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one #
- 23363-64-6
- SCHEMBL3803000
- DTXSID80177921
- 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-1-benzopyran-4-one
- 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3, 7, 8-trimethoxychromen-4-one
- Q27106149
- CHEBI:3613
- 3'-chloro-5,2'-dihydroxy-3,7,8-trimethoxyflavone
- LMPK12113075
- C10027
- Chloroflavonin
- 2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one
-
- MDL: MFCD32174337
- Inchi: InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3
- InChI-Schlüssel: JLSQXYITDXJTKL-UHFFFAOYSA-N
- Lächelt: ClC1=CC=CC(C2=C(OC)C(=O)C3C(O)=CC(OC)=C(OC)C=3O2)=C1O
Berechnete Eigenschaften
- Genaue Masse: 378.05065
- Monoisotopenmasse: 378.051
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 566
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 94.4A^2
- XLogP3: 3.8
Experimentelle Eigenschaften
- Dichte: 1.52
- Siedepunkt: 612.7°Cat760mmHg
- Flammpunkt: 324.3°C
- Brechungsindex: 1.661
- PSA: 94.45
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24196048-0.05g |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one |
23363-64-6 | 95% | 0.05g |
$735.0 | 2024-06-19 | |
Enamine | EN300-24196048-0.5g |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one |
23363-64-6 | 95% | 0.5g |
$2158.0 | 2024-06-19 | |
A2B Chem LLC | AF43922-100mg |
Chlorflavonin |
23363-64-6 | 94% | 100mg |
$1045.00 | 2024-04-20 | |
Enamine | EN300-24196048-10g |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one |
23363-64-6 | 94% | 10g |
$11900.0 | 2023-09-15 | |
Enamine | EN300-24196048-1.0g |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one |
23363-64-6 | 95% | 1.0g |
$2767.0 | 2024-06-19 | |
Enamine | EN300-24196048-0.25g |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one |
23363-64-6 | 95% | 0.25g |
$1370.0 | 2024-06-19 | |
Aaron | AR00BOJI-100mg |
Chlorflavonin |
23363-64-6 | 94% | 100mg |
$1344.00 | 2023-12-15 | |
A2B Chem LLC | AF43922-500mg |
Chlorflavonin |
23363-64-6 | 94% | 500mg |
$2307.00 | 2024-04-20 | |
Aaron | AR00BOJI-50mg |
Chlorflavonin |
23363-64-6 | 94% | 50mg |
$1036.00 | 2023-12-15 | |
Aaron | AR00BOJI-2.5g |
Chlorflavonin |
23363-64-6 | 94% | 2.5g |
$7482.00 | 2023-12-15 |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxy-4H-chromen-4-one Verwandte Literatur
-
Robert Thomas Nat. Prod. Rep. 2004 21 224
-
3. Chapter 15. Biological chemistry. Part (i) Biosynthesis
-
4. Biosynthesis of flavonoid and terphenyl metabolites by the fungus Aspergillus candidusRosangela Marchelli,Leo C. Vining J. Chem. Soc. Chem. Commun. 1973 555
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A. E. Bird,A. C. Marshall J. Chem. Soc. C 1969 2418
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